molecular formula C11H14ClN3O B2914923 2-[(ethylamino)methyl]quinazolin-4(3H)-one hydrochloride CAS No. 1170877-80-1

2-[(ethylamino)methyl]quinazolin-4(3H)-one hydrochloride

Cat. No.: B2914923
CAS No.: 1170877-80-1
M. Wt: 239.7
InChI Key: UMMDKEPEJNQDBC-UHFFFAOYSA-N
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Description

2-[(Ethylamino)methyl]quinazolin-4(3H)-one hydrochloride is a chemical compound with a quinazolinone core structure Quinazolinones are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(ethylamino)methyl]quinazolin-4(3H)-one hydrochloride typically involves the reaction of 2-aminobenzamide with ethylamine. This reaction can be carried out under reflux conditions in the presence of a suitable solvent, such as ethanol. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(Ethylamino)methyl]quinazolin-4(3H)-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolin-4(3H)-one derivatives.

    Reduction: Reduction reactions can modify the quinazolinone core, potentially leading to different biological activities.

    Substitution: The ethylamino group can be substituted with other functional groups to create a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired derivative.

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives, each with potentially unique biological activities and applications.

Scientific Research Applications

2-[(Ethylamino)methyl]quinazolin-4(3H)-one hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(ethylamino)methyl]quinazolin-4(3H)-one hydrochloride involves its interaction with specific molecular targets. For example, it has been shown to inhibit biofilm formation in Pseudomonas aeruginosa by interfering with the quorum sensing system . This disruption of bacterial communication pathways can reduce virulence and pathogenicity without directly killing the bacteria, which helps in minimizing the development of resistance.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Ethylamino)methyl]quinazolin-4(3H)-one hydrochloride is unique due to its specific ethylamino substitution, which imparts distinct biological activities compared to other quinazolinone derivatives. Its ability to inhibit biofilm formation and quorum sensing in bacteria makes it particularly valuable in the development of new antimicrobial strategies.

Properties

IUPAC Name

2-(ethylaminomethyl)-3H-quinazolin-4-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O.ClH/c1-2-12-7-10-13-9-6-4-3-5-8(9)11(15)14-10;/h3-6,12H,2,7H2,1H3,(H,13,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMMDKEPEJNQDBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=NC2=CC=CC=C2C(=O)N1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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